

# ERAS-601: A Technical Overview of Early-Phase Clinical Development

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the early-phase clinical trial data for ERAS-601, a potent and selective allosteric inhibitor of SHP2 (Src homology region 2 domain phosphatase). ERAS-601 is being investigated as a monotherapy and in combination with other targeted agents for the treatment of advanced solid tumors driven by the RAS/MAPK signaling pathway. This document summarizes key clinical findings, details experimental protocols, and visualizes the underlying biological and clinical workflows.

### **Core Mechanism of Action**

ERAS-601 is an orally bioavailable small molecule that targets SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene.[1][2] SHP2 is a critical signaling node that transduces signals from receptor tyrosine kinases (RTKs) to the RAS/MAPK pathway.[2][3] By inhibiting SHP2, ERAS-601 prevents the dephosphorylation of downstream targets, thereby inhibiting the activation of the RAS-RAF-MEK-ERK signaling cascade.[4] This mechanism ultimately aims to suppress tumor cell proliferation and survival in cancers with hyperactivated RAS/MAPK signaling.[4] Preclinical studies have shown that ERAS-601 inhibits the loading of active GTP-bound oncogenic RAS and demonstrates anti-proliferative activity in various cancer cell line models.[2]

## Clinical Development Program: The FLAGSHP-1 Trial



The primary clinical investigation of ERAS-601 is the Phase 1/1b FLAGSHP-1 trial (NCT04670679).[1][2] This first-in-human study is designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of ERAS-601 as a monotherapy and in combination with other therapies in patients with advanced or metastatic solid tumors.[5][6]

### **Experimental Protocols**

The FLAGSHP-1 study employs a dose-escalation and dose-expansion design.[5]

Monotherapy Dose Escalation:

- Objective: To determine the maximum tolerated dose (MTD) and/or recommended dose (RD) of ERAS-601 administered as a single agent.
- Procedure: Patients with advanced or metastatic solid tumors receive sequentially ascending doses of ERAS-601 until the occurrence of unacceptable toxicity, disease progression, or withdrawal of consent.[5]

Combination Therapy Dose Escalation:

- Objective: To determine the MTD and/or RD of ERAS-601 in combination with other anticancer agents, such as the EGFR inhibitor cetuximab.[5][6]
- Procedure: Patients with advanced or metastatic solid tumors receive sequentially ascending doses of ERAS-601 in combination with a standard dose of the partner agent.[5] For the cetuximab combination, the MTD for ERAS-601 was determined to be 40 mg BID on a 3 weeks on, 1 week off schedule.[7]

#### Dose Expansion:

 Objective: To further evaluate the safety, tolerability, and preliminary efficacy of ERAS-601 at the determined MTD/RD in specific patient populations with particular molecular alterations.

Key Inclusion Criteria for Chordoma Cohort:

Age ≥ 18 years.[8][9]



- Histologically confirmed chordoma (not dedifferentiated or poorly differentiated).[8][9]
- Progressive disease as defined by RECIST 1.1 (+20% change in tumor size between two scans within 9 months prior to enrollment).[8][9]
- ECOG performance status of 0 or 1.[8]
- Adequate organ function (hematologic, renal, and hepatic).[9][10]

#### Key Assessment:

 Tumor response is evaluated according to the Response Evaluation Criteria in Solid Tumors (RECIST) 1.1.[11]

# Quantitative Data Summary Efficacy in Advanced Chordoma (FLAGSHP-1)

Data presented from a cohort of 13 patients with advanced chordoma who received ERAS-601, with 11 receiving it in combination with cetuximab, showed promising preliminary activity.[12]

| Treatment<br>Group      | Number of Patients | Partial<br>Response (PR) | Stable Disease<br>(SD) | Tumor<br>Shrinkage<br><30% |
|-------------------------|--------------------|--------------------------|------------------------|----------------------------|
| ERAS-601 +<br>Cetuximab | 11                 | 1                        | 10                     | 10                         |
| ERAS-601<br>Monotherapy | 2                  | 0                        | 1                      | Not Reported               |

Data as of July 2024.[12]

In the combination cohort, the median time on treatment was 5.06 months, with 8 out of 9 evaluable patients remaining on the study at the time of data cutoff.[3][11]

## Safety and Tolerability: ERAS-601 in Combination with Cetuximab



The combination of ERAS-601 and cetuximab has demonstrated a manageable safety profile. The following table summarizes treatment-emergent adverse events (TEAEs) occurring in >20% of patients in the chordoma cohort of the FLAGSHP-1 trial.[3][11]

| Adverse Event        | Grade 1-2 | Grade 3    |
|----------------------|-----------|------------|
| Dermatitis Acneiform | >20%      | 2 patients |
| Paronychia           | >20%      | -          |
| Dry Skin             | >20%      | -          |
| Skin Fissures        | >20%      | -          |
| Skin Infection       | >20%      | 1 patient  |
| Diarrhea             | >20%      | -          |
| Nausea               | >20%      | -          |
| Vomiting             | >20%      | -          |
| Stomatitis           | >20%      | -          |
| Peripheral Edema     | >20%      | -          |
| Fatigue              | >20%      | -          |
| Thrombocytopenia     | >20%      | -          |
| AST Elevation        | >20%      | -          |

No patients discontinued therapy due to TEAEs related to ERAS-601.[3][11]

In a broader cohort of 15 patients with various advanced solid tumors from the dose-escalation phase of ERAS-601 in combination with cetuximab, the MTD of ERAS-601 was established at 40 mg BID (3 weeks on/1 week off).[6] All treatment-related adverse events (TRAEs) at or below the MTD were Grade 1 or 2.[6][7] Grade 3 or higher TRAEs, including Grade 4 hypokalemia and Grade 3 diarrhea and platelet count decrease, were observed only at a higher dose level (60 mg BID).[6]

### **Visualizations**



## **Signaling Pathway of ERAS-601**



Click to download full resolution via product page



Caption: Mechanism of action of ERAS-601 in the RAS/MAPK signaling pathway.

### **Experimental Workflow of the FLAGSHP-1 Trial**



Click to download full resolution via product page

Caption: High-level overview of the FLAGSHP-1 clinical trial workflow.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. erasca.com [erasca.com]
- 3. ascopubs.org [ascopubs.org]
- 4. Facebook [cancer.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Erasca Presents Promising Initial Phase 1b Dose Escalation Data from FLAGSHP-1 for ERAS-601 Plus Cetuximab in Patients with Advanced Solid Tumors at the 2023 AACR Annual Meeting – Erasca [investors.erasca.com]
- 8. Facebook [cancer.gov]
- 9. PAN Foundation Trial Finder [trialfinder.panfoundation.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chordoma Foundation | Promising results emerge from clinical trial...
   [chordomafoundation.org]
- To cite this document: BenchChem. [ERAS-601: A Technical Overview of Early-Phase Clinical Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12293157#early-phase-clinical-trial-data-for-eras-601]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com